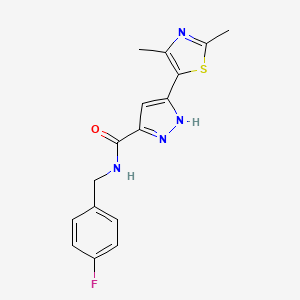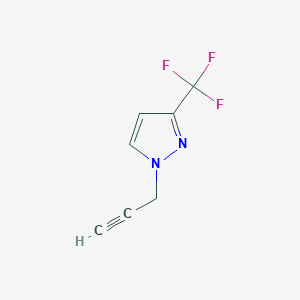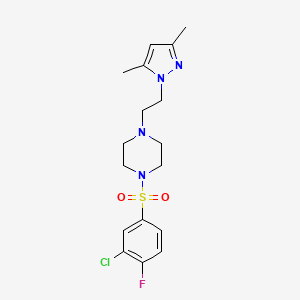![molecular formula C24H20N2O5 B2698641 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-80-2](/img/no-structure.png)
9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one” is a complex organic molecule that contains a pyrimidine ring fused with a benzene and a chromene ring. The molecule also has a trimethoxyphenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via cyclization reactions or through the coupling of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of rings. The trimethoxyphenyl group may contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors including the electron-rich aromatic system and the presence of the trimethoxyphenyl group .Scientific Research Applications
Antibacterial Activity
The synthesis and antibacterial activity of this compound have been investigated . It displays potent antibacterial effects against both gram-positive and gram-negative bacterial species. Notably, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine exhibits greater antibacterial activity against gram-negative bacteria than ciprofloxacin and amoxicillin.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by cyclization and oxidation steps.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in acetic anhydride and sodium acetate to form 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one intermediate.", "Step 2: Cyclization of the intermediate in sulfuric acid to form the final product.", "Step 3: Oxidation of the final product with hydrogen peroxide to obtain the desired compound." ] } | |
CAS RN |
899217-80-2 |
Product Name |
9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one |
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.433 |
IUPAC Name |
14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
VZTDLJLPGJNYFI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)




![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)


![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)